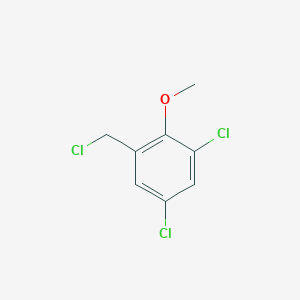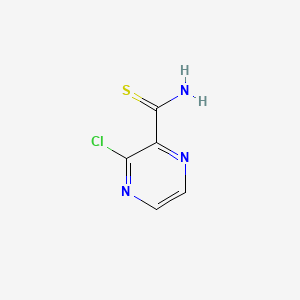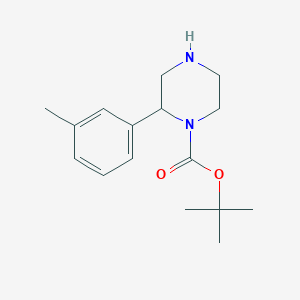
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride is a complex organic compound with significant potential in various scientific fields This compound features a benzopyran core, which is a common structural motif in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-2-phenylethanol with a benzopyran derivative under acidic conditions to form the desired amide. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like hydrochloric acid to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
科学的研究の応用
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to natural compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism by which N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2-amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride
- N-(2-amino-2-phenylethyl)-2-(2,2-difluorocycloheptyl)acetamide hydrochloride
Uniqueness
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride stands out due to its unique benzopyran core, which is less common in similar compounds. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
特性
分子式 |
C18H19ClN2O3 |
|---|---|
分子量 |
346.8 g/mol |
IUPAC名 |
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H18N2O3.ClH/c19-15(12-6-2-1-3-7-12)11-20-17(21)16-10-13-8-4-5-9-14(13)18(22)23-16;/h1-9,15-16H,10-11,19H2,(H,20,21);1H |
InChIキー |
UEFGNSSPDZZRHI-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NCC(C3=CC=CC=C3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13554865.png)

![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)






![N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13554923.png)
![Tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13554931.png)

![Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554944.png)
![7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B13554955.png)
